(-)-Hygrine

Biosynthesis Stereochemistry Tropane Alkaloids

(-)-Hygrine (CAS 65941-22-2) is the S-configured enantiomer of hygrine, a pyrrolidine alkaloid with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. As a 1-(1-methylpyrrolidin-2-yl)acetone, it serves as a key biosynthetic intermediate in the production of tropane alkaloids, including hyoscyamine, scopolamine, and cocaine, in various Solanaceae and Erythroxylaceae species.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 65941-22-2
Cat. No. B1206219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Hygrine
CAS65941-22-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCN1C
InChIInChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1
InChIKeyADKXZIOQKHHDNQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Hygrine (CAS 65941-22-2): Essential S-Enantiomer Pyrrolidine Alkaloid for Tropane Biosynthesis and Analytical Standards


(-)-Hygrine (CAS 65941-22-2) is the S-configured enantiomer of hygrine, a pyrrolidine alkaloid with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. As a 1-(1-methylpyrrolidin-2-yl)acetone, it serves as a key biosynthetic intermediate in the production of tropane alkaloids, including hyoscyamine, scopolamine, and cocaine, in various Solanaceae and Erythroxylaceae species [2]. Its specific stereochemistry (S-configuration) fundamentally distinguishes it from its R-configured counterpart, (+)-hygrine, and imparts distinct biological roles that are critical for research requiring enantiomerically pure compounds [3].

Why Racemic Hygrine or Cuscohygrine Cannot Substitute for (-)-Hygrine in Critical Biosynthetic and Forensic Applications


Generic substitution with racemic hygrine or the structurally related dimer cuscohygrine is not scientifically justifiable for applications requiring the specific stereochemical and biological properties of (-)-hygrine. The S-enantiomer exhibits a unique and non-interchangeable role in plant metabolism: in Datura innoxia, only the d(+) (R) isomer serves as a precursor for tropane alkaloid biosynthesis, whereas the l(-) (S) isomer is inactive in this pathway [1]. Furthermore, cuscohygrine, while a biosynthetic relative, possesses a distinct dimeric structure and is lost during illicit cocaine processing, unlike hygrine which can be a marker for coca leaf chewing [2]. These functional disparities underscore the necessity of using the defined (-)-hygrine enantiomer for accurate analytical, metabolic, and pharmacological studies.

(-)-Hygrine (CAS 65941-22-2): Verifiable Differentiation from Structural Analogs Through Quantitative Analysis


Enantioselective Biosynthetic Incorporation: (-)-Hygrine Is Not a Precursor for Tropane Alkaloids in Datura

In Datura innoxia, the S-enantiomer of hygrine, (-)-hygrine, is not utilized as a biosynthetic precursor for the production of tropane alkaloids, unlike its R-enantiomer, (+)-hygrine. This was demonstrated by feeding plants with 14C-labeled enantiomers; only the d(+) isomer was incorporated into key alkaloids such as hyoscyamine and scopolamine [1].

Biosynthesis Stereochemistry Tropane Alkaloids

Differential Natural Abundance: (-)-Hygrine Content in E. coca Leaves Compared to the Dimeric Alkaloid Cuscohygrine

In Erythroxylum coca leaves, the natural abundance of hygrine is consistently lower than that of the dimeric pyrrolidine alkaloid cuscohygrine. Quantitative analysis using both GC and HPLC methods shows a consistent relative difference [1].

Analytical Chemistry Natural Product Quantification Phytochemistry

Computational Pharmacological Profile: GABA-A Receptor Docking of Hygrine Compared to Tropine and Withasomnine

In silico screening of compounds from Withania somnifera for GABA-A receptor modulation identified hygrine, tropine, and withasomnine as promising leads. While specific docking scores are not provided in the abstract, the study reports that hygrine exhibited favorable drug-likeness properties, low predicted toxicity, and stable receptor-ligand interactions in molecular dynamics simulations, similar to tropine but distinct from the non-alkaloidal withasomnine [1].

Computational Chemistry Receptor Pharmacology Drug Discovery

Optimized Procurement for (-)-Hygrine (CAS 65941-22-2): Defining Applications Based on Verifiable Differentiation


Elucidation of Enantioselective Biosynthetic Pathways in Solanaceae and Erythroxylaceae

(-)-Hygrine is indispensable as a stereochemically defined negative control in feeding studies aimed at mapping tropane alkaloid biosynthesis. As demonstrated in Datura innoxia, the l(-) (S) enantiomer is not a substrate for the enzymes that convert d(+) (R)-hygrine into downstream tropane esters [1]. Procuring the pure S-enantiomer allows researchers to definitively assign stereospecificity to enzymatic steps, a capability not afforded by racemic mixtures.

Development and Validation of Analytical Methods for Alkaloid Quantification in Plant Material

The quantifiable difference in natural abundance between hygrine (0.12% by GC) and cuscohygrine (0.25% by GC) in coca leaves establishes a critical benchmark for analytical method validation [1]. A pure (-)-hygrine reference standard is essential for constructing accurate calibration curves, assessing matrix effects, and ensuring the reliability of quantitative assays using GC, HPLC, or LC-MS/MS in phytochemical and forensic laboratories.

Forensic and Clinical Toxicology: Distinguishing Coca Leaf Consumption from Cocaine Abuse

Hygrine, along with cuscohygrine, is a validated marker for distinguishing legal coca leaf chewing from illicit cocaine use. Its presence in biological samples indicates consumption of coca leaf products, as these alkaloids are lost during the illicit processing of cocaine [1]. An authentic (-)-hygrine standard is therefore required for the development and validation of targeted LC-MS/MS or GC-MS assays used in forensic and clinical toxicology settings for this specific purpose.

In Silico Drug Discovery Targeting GABA-A and Related Neurotransmitter Receptors

Computational studies have identified hygrine as a potential lead compound targeting the GABA-A receptor, with predicted favorable drug-like properties and stable receptor binding [1]. Procuring (-)-hygrine enables subsequent in vitro binding and functional assays to validate these in silico predictions, providing a unique and well-defined pyrrolidine scaffold for medicinal chemistry optimization in the context of neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Hygrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.